1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione
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Overview
Description
1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione is a chemical compound with the molecular formula C10H14N4O3. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione typically involves the alkylation of the corresponding purine derivative. One common method includes the reaction of 1,7-dimethylxanthine with propyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different functional groups attached to the purine ring, altering their chemical and physical properties.
Scientific Research Applications
1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione involves its interaction with specific molecular targets. It can bind to purine receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving cyclic nucleotides and other signaling molecules, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-dimethylxanthine): Found in chocolate, it has mild stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases.
Uniqueness
1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, it has a propyl group at the 3-position, which can influence its interaction with biological targets and its overall pharmacokinetic profile.
Properties
CAS No. |
223444-24-4 |
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Molecular Formula |
C10H14N4O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione |
InChI |
InChI=1S/C10H14N4O3/c1-4-5-14-7-6(12(2)9(16)11-7)8(15)13(3)10(14)17/h4-5H2,1-3H3,(H,11,16) |
InChI Key |
GKGDVDPAKWULQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)C)N(C(=O)N2)C |
Origin of Product |
United States |
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